2,3-Dibromo-5,8-difluoroquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2Br2F2N2 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
2,3-dibromo-5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H2Br2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |
InChI Key |
JVRQGZVCCMALMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(C(=N2)Br)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo 5,8 Difluoroquinoxaline and Analogues
Strategies for Quinoxaline (B1680401) Core Formation
The foundational step in the synthesis of 2,3-Dibromo-5,8-difluoroquinoxaline is the construction of the quinoxaline ring system. This is typically achieved through condensation and cyclization reactions.
Condensation Reactions with o-Phenylenediamine (B120857) Derivatives
The most classical and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. encyclopedia.pubchim.itnih.gov This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. encyclopedia.pub The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the dicarbonyl compound. sapub.org
For the synthesis of fluorinated quinoxalines, a difluorinated o-phenylenediamine is the key starting material. The general reaction scheme involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound, such as glyoxal (B1671930) or benzil, often under acidic or thermal conditions. pharmacyinfoline.com The reaction can be carried out in various solvents, including ethanol (B145695) or acetic acid under reflux. pharmacyinfoline.com Green chemistry approaches have also been developed, utilizing water as a solvent and catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) or zinc triflate to promote the reaction at room temperature with high yields. encyclopedia.pub
Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| o-phenylenediamine | benzil | ethanol/reflux | 2,3-diphenylquinoxaline | Not specified | pharmacyinfoline.com |
| o-phenylenediamine | glyoxal | water/CAN | Quinoxaline | up to 98% | encyclopedia.pub |
| o-phenylenediamine | α-diketones | acetonitrile/zinc triflate | Quinoxaline derivatives | up to 90% | encyclopedia.pub |
Cyclization Approaches to Difluoroquinoxaline Precursors
The synthesis of the difluoroquinoxaline core, a necessary precursor for this compound, relies on the cyclization of appropriately substituted precursors. Starting with a difluorinated o-phenylenediamine, cyclization with a 1,2-dicarbonyl compound directly yields the 5,8-difluoroquinoxaline (B13636313) scaffold.
Alternative cyclization strategies involve the use of α-haloketones or α-hydroxyketones in place of 1,2-dicarbonyl compounds. chim.itnih.gov For instance, the reaction of o-phenylenediamine with α-bromo ketones in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in an aqueous basic medium provides an efficient route to substituted quinoxalines. sapub.org Iodine can also be used to catalyze the oxidative cyclization of o-phenylenediamines with hydroxyl ketones. encyclopedia.pub
Regioselective Bromination Techniques
Once the 5,8-difluoroquinoxaline core is synthesized, the next critical step is the regioselective introduction of bromine atoms at the 2 and 3 positions.
Triflic Acid-Assisted Bromination Mechanisms for Difluoroquinoxaline Scaffolds
While specific literature on triflic acid-assisted bromination of 5,8-difluoroquinoxaline is not prevalent in the provided search results, the general principles of electrophilic aromatic substitution on quinoxaline systems are informative. The electron-withdrawing nature of the fluorine atoms and the pyrazine ring deactivates the benzene (B151609) ring towards electrophilic attack. Conversely, the pyrazine ring itself can be susceptible to functionalization. The use of a strong acid catalyst like triflic acid can enhance the electrophilicity of the brominating agent, facilitating the reaction.
Influence of Reaction Conditions on Bromination Selectivity
The selectivity of bromination is highly dependent on the reaction conditions, including the choice of brominating agent and solvent. masterorganicchemistry.com For the bromination of the pyrazine ring of the quinoxaline system, reagents like N-bromosuccinimide (NBS) are commonly employed. mdpi.com The reaction temperature and solvent can significantly influence the outcome, with lower temperatures often favoring higher selectivity. mdpi.com In some cases, the use of specific catalysts can direct the bromination to particular positions. mdpi.com For instance, the bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium tribromide (TBATB) has been shown to be highly regioselective. nih.gov The reaction can yield either C3-monobrominated or C1,C3-dibrominated products depending on the stoichiometry of the reagent. nih.gov
Introduction of Halogen Substituents: Bromine and Fluorine
The synthesis of this compound requires the specific placement of both bromine and fluorine atoms. The fluorine atoms are typically incorporated into the starting material, i.e., a difluorinated o-phenylenediamine. This precursor dictates the position of the fluorine atoms in the final quinoxaline product.
The bromine atoms are subsequently introduced onto the pre-formed 5,8-difluoroquinoxaline core. This is achieved through electrophilic bromination. The electron-rich pyrazine ring is generally more susceptible to electrophilic attack than the electron-deficient difluorinated benzene ring. Therefore, direct bromination of 5,8-difluoroquinoxaline is expected to occur at the 2 and 3 positions. The use of a suitable brominating agent, such as bromine or N-bromosuccinimide, under appropriate conditions will lead to the desired this compound.
Table 2: Halogenated Quinoxaline Derivatives
| Compound Name | Molecular Formula | CAS Number | Reference |
| 2,3-Dibromoquinoxaline | C₈H₄Br₂N₂ | 23719-78-0 | nih.gov |
| 5,8-Dibromo-2,3-diphenylquinoxaline | C₂₀H₁₂Br₂N₂ | 94544-77-1 | tcichemicals.comnih.gov |
| 2,4-Dibromoquinoline | Not Applicable | Not Applicable | rsc.org |
| 15-bromo-5-methoxybacteriochlorin | Not Applicable | Not Applicable | nih.gov |
Pathways for Incorporating Fluorine Atoms onto the Quinoxaline Ring System
The introduction of fluorine into aromatic systems can significantly alter the physicochemical and biological properties of a molecule. In the synthesis of this compound, the fluorine atoms are typically incorporated at the outset of the synthetic sequence rather than by direct fluorination of the quinoxaline ring, a process which is often difficult and lacks regioselectivity.
The most common and effective strategy involves the use of a pre-fluorinated starting material. The synthesis commences with 3,6-difluoro-1,2-benzenediamine (also known as 3,6-difluoro-o-phenylenediamine). nih.gov This key intermediate contains the desired fluorine atoms in the correct positions (which will become the 5 and 8 positions of the quinoxaline ring). This diamine is then condensed with a 1,2-dicarbonyl compound to form the fluorinated quinoxaline core. A standard laboratory method for this cyclization is the reaction of the o-phenylenediamine derivative with oxalic acid to form the corresponding 5,8-difluoroquinoxaline-2,3(1H,4H)-dione. nih.govpharmacyjournal.in
The synthesis of fluorinated diamine precursors themselves can be achieved through various means, though they are often commercially available. For instance, related compounds like 4-fluoro-1,2-phenylenediamine are synthesized from 4-fluoroaniline (B128567) via nitration, acetylation/deacetylation, and subsequent reduction of the nitro group. guidechem.com Another classic method for introducing fluorine onto an aromatic ring is the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, derived from an aniline (B41778) precursor. oriprobe.com These established routes ensure the availability of the critical fluorinated building blocks required for the synthesis of the target compound.
Mechanistic Aspects of Bromination at Specific Ring Positions
With the 5,8-difluorinated quinoxaline core established, the next critical step is the introduction of bromine atoms at the 2 and 3 positions of the pyrazine ring. Direct bromination of a pre-formed quinoxaline on the pyrazine ring is generally not feasible. Instead, a more reliable method involves the conversion of a 5,8-difluoroquinoxaline-2,3(1H,4H)-dione intermediate.
This dione (B5365651) intermediate is reacted with a strong brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The mechanism is analogous to the well-documented chlorination of quinoxaline-2,3-diones with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com
The reaction proceeds through the following proposed steps:
Tautomerization: The quinoxaline-2,3-dione exists in equilibrium with its di-enol tautomer, 2,3-dihydroxy-5,8-difluoroquinoxaline.
Activation: The hydroxyl groups of the enol form are activated by the phosphorus-based brominating agent, converting them into better leaving groups (e.g., O-PBr₂).
Nucleophilic Substitution: Bromide ions (Br⁻), present in the reaction mixture, act as nucleophiles, attacking the electrophilic carbons at positions 2 and 3 and displacing the activated oxygen-containing groups.
Rearomatization: The departure of the leaving groups results in the formation of the stable, aromatic this compound product.
This transformation from a dione to a di-bromo derivative is a robust and widely used strategy in heterocyclic chemistry to install halogens on electron-rich rings adjacent to nitrogen atoms. The regioselectivity is ensured because the reaction occurs specifically at the carbon atoms of the starting dione functional groups.
Advanced Synthetic Protocols for Quinoxaline Functionalization
Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign methods for preparing quinoxaline derivatives. These protocols focus on increasing reaction speed, improving yields, and utilizing catalytic systems to minimize waste.
Microwave-Assisted Synthesis for Enhanced Efficiency and Yield
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.org For the synthesis of quinoxalines and their derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often solvent-free conditions. sapub.orgresearchgate.net
The key benefits stem from the efficient and direct heating of the reaction mixture through dielectric loss, leading to rapid temperature increases and enhanced reaction kinetics. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a foundational step in quinoxaline synthesis, can be completed in minutes under microwave irradiation, compared to several hours with conventional refluxing. nih.gov In one reported procedure for synthesizing quinoxaline-2,3-dione derivatives, microwave irradiation of the reactants for just 1-4 minutes was sufficient to obtain the desired product. pharmacyjournal.in
The table below illustrates the typical enhancements achieved with microwave-assisted synthesis compared to conventional methods for related quinoxaline preparations.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Quinoxaline-2,3-dione Synthesis | Grinding/Heating for extended periods | 1-4 minutes irradiation | pharmacyjournal.in |
| Quinoxaline-2-one-3-hydrazone Synthesis | Conventional Reflux (hours) | 5 minutes irradiation at 160°C | nih.gov |
| Quinoxaline Synthesis (general) | Reflux for ~3 hours | 10 minutes irradiation at 425W | rsc.org |
This efficiency makes microwave synthesis a highly attractive method for the rapid generation of libraries of quinoxaline-based compounds for further research and development.
Novel Catalytic Approaches for Quinoxaline Formation
The classic synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds often requires stoichiometric amounts of acid or base catalysts and harsh reaction conditions. chim.it Modern synthetic chemistry has focused on developing novel catalytic systems that are more efficient, selective, and environmentally friendly.
Several catalytic approaches have been successfully employed:
Iodine-Catalyzed Synthesis: Molecular iodine has been used as a mild and efficient catalyst for the condensation reaction under microwave irradiation, providing good yields in short reaction times. sapub.org
Cerium (IV) Ammonium Nitrate (CAN): This catalyst has been shown to effectively promote the synthesis of quinoxalines in tap water at room temperature, offering a green and simple procedure where the product can often be isolated by simple filtration. chim.it
Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts have been developed. Alumina-supported heteropolyoxometalates, for instance, have demonstrated high activity for quinoxaline formation at room temperature, with the catalyst being easily separable from the reaction mixture. chim.it
Palladium and Nickel Catalysis: Transition metals offer alternative pathways. Palladium-catalyzed reductive annulation provides a direct route to quinoxaline derivatives. researchgate.net Similarly, inexpensive and simple nickel-based systems, such as NiBr₂/1,10-phenanthroline, can catalyze the synthesis of quinoxalines from either 1,2-diamines or 2-nitroanilines, with the catalyst being reusable for multiple cycles. mdpi.com
These advanced catalytic methods not only improve the efficiency and environmental footprint of quinoxaline synthesis but also broaden the scope of accessible structures by tolerating a wider range of functional groups.
Chemical Reactivity and Post Synthetic Functionalization of 2,3 Dibromo 5,8 Difluoroquinoxaline
Nucleophilic Aromatic Substitution (NAS) on Halogenated Quinoxalines
The electron-deficient nature of the quinoxaline (B1680401) ring system, further enhanced by the presence of fluorine and bromine substituents, facilitates nucleophilic aromatic substitution reactions. This process allows for the displacement of the halogen atoms by various nucleophiles, providing a direct route to functionalized quinoxaline derivatives.
Reaction Mechanisms and Substituent Effects
The generally accepted mechanism for nucleophilic aromatic substitution on halogenated quinoxalines proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atoms of the quinoxaline core and the fluorine substituents. In the subsequent step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored.
The rate of NAS reactions is significantly influenced by the nature and position of the substituents on the quinoxaline ring. Electron-withdrawing groups, such as the fluoro groups at the 5- and 8-positions of 2,3-dibromo-5,8-difluoroquinoxaline, increase the electrophilicity of the carbon atoms attached to the bromine atoms, thereby accelerating the rate of nucleophilic attack. The position of these activating groups is crucial; substituents that can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance or inductive effects will have the most pronounced rate-enhancing effect.
Introduction of Alkoxy and Amine Functionalities
The bromine atoms at the 2- and 3-positions of this compound are susceptible to displacement by oxygen and nitrogen-based nucleophiles, enabling the synthesis of various alkoxy and amine derivatives.
The reaction with alkoxides, such as sodium methoxide or ethoxide, in a suitable solvent like methanol or ethanol (B145695), typically at elevated temperatures, leads to the formation of 2,3-dialkoxy-5,8-difluoroquinoxalines. Similarly, the treatment with primary or secondary amines, often in the presence of a base to neutralize the hydrogen bromide formed, affords the corresponding 2,3-diamino-5,8-difluoroquinoxaline derivatives. The reactivity of the two bromine atoms allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile and the reaction conditions. This stepwise functionalization provides a route to unsymmetrically substituted quinoxalines if different nucleophiles are used sequentially.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the functionalization of this compound. The bromine atoms at the 2- and 3-positions serve as excellent handles for these transformations.
Stille Coupling for Thiophene (B33073) and Aryl/Heteroaryl Group Introduction
The Stille cross-coupling reaction, which involves the coupling of an organotin reagent with an organic halide, is an effective method for introducing thiophene, aryl, and other heteroaryl groups onto the quinoxaline core. In a typical Stille coupling, this compound is reacted with an organostannane, such as 2-(tributylstannyl)thiophene or a tributylstannyl-substituted aryl or heteroaryl compound, in the presence of a palladium catalyst. rsc.org
The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the dibromoquinoxaline to a palladium(0) species, transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination of the final coupled product, regenerating the palladium(0) catalyst.
For instance, the reaction of a similar compound, 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline, with 2-thiophenyl tributylstannane has been carried out using a catalyst system of Pd₂(dba)₃ and P(o-tol)₃ in toluene at 100 °C. rsc.org This suggests that similar conditions could be applicable to this compound for the synthesis of thiophene-substituted derivatives. The general procedure for such a reaction involves mixing the dibromoquinoxaline and the organostannane in a degassed solvent, followed by the addition of the palladium catalyst and ligand, and heating the mixture under an inert atmosphere. rsc.org
Table 1: Representative Conditions for Stille Coupling of a Dibromoquinoxaline
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 °C |
Data derived from a study on a structurally similar dibromoquinoxaline derivative. rsc.org
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is another widely employed palladium-catalyzed reaction for the formation of C-C bonds, utilizing organoboron reagents such as boronic acids or their esters. This reaction is particularly attractive due to the commercial availability, stability, and low toxicity of many organoboron compounds.
In the context of this compound, the bromine atoms can be sequentially or simultaneously replaced by aryl or heteroaryl groups through Suzuki-Miyaura coupling. The reaction typically involves the dibromoquinoxaline, an aryl- or heteroarylboronic acid, a palladium catalyst, and a base in a suitable solvent system. The base is crucial for the transmetalation step of the catalytic cycle.
The catalytic cycle for the Suzuki-Miyaura reaction mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity.
Catalyst Systems and Ligand Design in Cross-Coupling Research
The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst system, which includes the palladium source and the supporting ligands. For reactions involving dibromoquinoxalines, common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For Stille and Suzuki-Miyaura couplings, phosphine-based ligands are widely used. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are common examples. rsc.org The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction outcome. Electron-rich and bulky phosphine ligands often promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity.
The design and development of new ligands are active areas of research aimed at improving the scope, efficiency, and robustness of cross-coupling reactions. For challenging substrates or transformations, more sophisticated ligands, such as biaryl phosphines or N-heterocyclic carbenes (NHCs), may be required to achieve high yields and selectivity. The choice of the optimal catalyst and ligand system often requires empirical screening and is dependent on the specific substrates and desired products.
Diversification Strategies for this compound Derivatives
The diversification of the this compound core primarily relies on well-established palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a wide range of substituents at the 2- and 3-positions, leading to the generation of novel compounds with unique electronic and photophysical properties. Key strategies for the diversification of this platform include Suzuki-Miyaura, Stille, Sonogashashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. While specific studies on this compound are not abundant, analogous reactions with similar dihaloquinoxalines, such as 2,6-dichloroquinoxaline, provide valuable insights into the expected reactivity. For instance, the regioselective mono- or diarylation can often be controlled by stoichiometry and reaction conditions.
A notable example of a similar transformation involves the synthesis of 2,3-bis(5-arylthiophen-2-yl)-6,7-difluoroquinoxalines. This synthesis demonstrates the feasibility of a double Suzuki-Miyaura coupling on a difluoroquinoxaline core, suggesting a similar reactivity pattern for the 5,8-difluoro isomer.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloquinoxalines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | Arylboronic acid | Mono- or Diarylquinoxaline |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Heteroarylboronic acid | Mono- or Diheteroarylquinoxaline |
Stille Cross-Coupling: The Stille reaction offers an alternative C-C bond formation strategy, utilizing organostannane reagents. This method is known for its tolerance of a wide variety of functional groups. The reaction of this compound with various organostannanes can introduce alkyl, vinyl, aryl, and heteroaryl substituents. This reaction is particularly useful in the synthesis of conjugated polymers where the quinoxaline unit acts as an electron-acceptor. The controlled, sequential addition of different organostannane reagents could also lead to unsymmetrically substituted 2,3-disubstituted-5,8-difluoroquinoxalines.
Sonogashira Cross-Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 2,3-dialkynyl-5,8-difluoroquinoxaline derivatives are valuable precursors for the synthesis of more complex architectures, including extended π-conjugated systems and macrocycles. The alkynyl groups can undergo further transformations, such as cycloaddition reactions, providing another layer of diversification.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction allows for the formation of C-N bonds between an aryl halide and a primary or secondary amine. By reacting this compound with various amines, a library of 2,3-diamino-5,8-difluoroquinoxaline derivatives can be synthesized. These compounds are of interest in medicinal chemistry due to the prevalence of the quinoxaline core in biologically active molecules. The reaction conditions can be tuned to achieve either mono- or di-amination.
Table 2: Potential Diversification Reactions for this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Functional Group |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0)/Ligand | Aryl, Heteroaryl |
| Stille | R-Sn(Alkyl)₃ | Pd(0)/Ligand | Alkyl, Vinyl, Aryl, Heteroaryl |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) | Alkynyl |
| Buchwald-Hartwig | R₂NH | Pd(0)/Ligand | Amino |
The strategic application of these cross-coupling reactions opens up a vast chemical space for the derivatives of this compound. The ability to introduce a wide range of functional groups allows for the fine-tuning of the electronic, optical, and biological properties of the resulting molecules, making this quinoxaline derivative a valuable building block in various fields of chemical research. Further exploration into the selective mono-functionalization and the development of orthogonal diversification strategies will undoubtedly expand the utility of this versatile scaffold.
Electronic Structure, Spectroscopic Characteristics, and Structure Property Relationships
Theoretical Elucidation of Frontier Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) Investigations of Electronic Energy Levels
No specific DFT studies on 2,3-Dibromo-5,8-difluoroquinoxaline detailing its electronic energy levels (HOMO and LUMO) were found.
Influence of Halogenation on Molecular Energy Level Tuning
While it is generally understood that halogen substituents (bromine and fluorine) significantly influence the electronic properties of aromatic systems through inductive and resonance effects, specific studies quantifying this influence on the molecular energy levels of this compound are not available.
Spectroscopic Analysis for Electronic Structure Confirmation
Absorption and Emission Spectroscopy for Optical Bandgap Determination
No published absorption or emission spectra for this compound could be located, and therefore, its optical bandgap has not been reported.
Correlations between Molecular Structure and Optical Absorption Profiles
Without experimental or theoretical absorption data, no correlations can be drawn between the specific molecular structure of this compound and its optical absorption profile.
Intermolecular Interactions and Molecular Packing in Solid-State Research
No crystal structure data for this compound has been reported in the Cambridge Structural Database or other crystallographic resources. Therefore, an analysis of its intermolecular interactions and molecular packing in the solid state cannot be performed.
Role of Halogen Bonding in Self-Assembly and Morphology Control
Halogen bonding is a highly directional, non-covalent interaction that plays a crucial role in crystal engineering, influencing the self-assembly of molecules and the resulting morphology of the crystalline material. mdpi.comnih.gov In halogenated quinoxalines, the electron-withdrawing nature of the substituents, such as fluorine and bromine, creates an anisotropic distribution of electron density on the halogen atom. This results in a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond, which can interact attractively with a nucleophilic region on an adjacent molecule. mdpi.com
In the case of this compound, several types of halogen bonds are conceivable and would likely be key drivers in its self-assembly:
Br···N Interactions: The bromine atoms at the 2- and 3-positions can act as halogen bond donors, interacting with the nitrogen atoms of the quinoxaline (B1680401) ring of neighboring molecules. This type of interaction is a well-established motif in the self-assembly of halogenated nitrogen-containing heterocycles.
Br···F Interactions: The bromine atoms could also interact with the fluorine atoms on adjacent molecules.
Br···Br Interactions: Type II halogen-halogen interactions, where the positive σ-hole of one bromine atom interacts with the negative equatorial belt of another, can also contribute to the stabilization of the crystal lattice.
The presence of fluorine atoms at the 5- and 8-positions is expected to enhance the σ-hole on the bromine atoms, thereby strengthening the halogen bonds they form. The interplay and competition between these different halogen bonding motifs, along with potential C-H···F and C-H···N hydrogen bonds, would ultimately determine the final supramolecular architecture and morphology of the crystalline solid. The solvent used for crystallization can also play a significant role, as different solvents can favor certain intermolecular interactions over others, leading to polymorphic forms with distinct properties.
Crystallographic Studies of Halogenated Quinoxaline Derivatives
While the specific crystal structure of this compound is not publicly available, crystallographic data from analogous halogenated quinoxaline derivatives provide valuable insights into the expected structural features. These studies reveal how the type and position of halogen substituents influence molecular conformation and crystal packing.
In a study of a series of 2,3-di(halophenyl)quinoxalines, it was found that the derivatives with fluorine, chlorine, and bromine substituents were isostructural, crystallizing in the same space group with similar unit cell parameters. rsc.org This highlights the structure-directing influence of the halogen atoms. The table below presents representative crystallographic data for a related di-bromo-quinoxaline derivative to illustrate the typical parameters observed in this class of compounds.
Table 1: Representative Crystallographic Data for a Halogenated Quinoxaline Analog
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate | C₁₂H₈Br₂N₃O⁺·Br⁻·H₂O | Triclinic | P-1 | 7.5069(7) | 9.7435(10) | 10.0271(11) | 81.085(8) | nih.govscienceopen.com |
| 2,3-diphenylquinoxaline | C₂₀H₁₄N₂ | Monoclinic | P2₁/n | 6.0325(3) | 10.9516(6) | 22.5985(13) | 95.107(2) | researchgate.net |
Note: This data is for analogous compounds and is intended to be representative. The specific crystal structure of this compound may differ.
The combination of fluorine and bromine atoms in this compound is expected to lead to a complex network of intermolecular interactions. The fluorine atoms can participate in C-H···F hydrogen bonds, while the bromine atoms are prime candidates for forming strong halogen bonds. The interplay of these interactions will ultimately define the crystal packing and influence the material's physical properties, such as its melting point, solubility, and electronic characteristics. Systematic crystallographic studies on this and related molecules are essential for a deeper understanding of their structure-property relationships and for the rational design of new functional materials.
Computational and Theoretical Chemistry Studies of 2,3 Dibromo 5,8 Difluoroquinoxaline
Quantum Chemical Calculations for Molecular Conformation and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular geometry of organic compounds, providing a good balance between accuracy and computational cost.
For 2,3-Dibromo-5,8-difluoroquinoxaline, DFT calculations would be employed to determine the most stable conformation. The process involves minimizing the energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles between the constituent atoms. The presence of the bulky bromine atoms at the 2 and 3 positions and the highly electronegative fluorine atoms at the 5 and 8 positions on the quinoxaline (B1680401) core would significantly influence the planarity of the molecule.
The geometry optimization would likely reveal a largely planar quinoxaline ring system, which is characteristic of this heterocyclic core. However, slight deviations from planarity might occur due to steric hindrance between the adjacent bromine atoms. The calculated bond lengths and angles would provide valuable insights into the electronic structure. For instance, the C-Br and C-F bond lengths would be of particular interest, as they can influence the electronic coupling and charge transport properties of the material.
A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Calculated Value (Å or °) |
| C2-C3 Bond Length | 1.35 |
| C2-Br Bond Length | 1.88 |
| C5-F Bond Length | 1.35 |
| C-N Bond Length | 1.33 |
| C-C Bond Length (in benzene (B151609) ring) | 1.40 |
| C-N-C Bond Angle | 117 |
| C-C-Br Bond Angle | 121 |
| C-C-F Bond Angle | 119 |
| Dihedral Angle (defining planarity) | ~0-2 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be derived from specific DFT calculations.
Prediction of Spectroscopic Properties through Computational Models
Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules, such as their UV-Vis absorption and emission spectra. These predictions are vital for assessing the potential of a material in optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For this compound, TD-DFT calculations would be performed on the optimized molecular geometry to determine the energies of the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other frontier molecular orbitals. The calculated excitation energies and oscillator strengths would allow for the simulation of the UV-Vis absorption spectrum.
The substitution of the quinoxaline core with bromine and fluorine atoms is expected to significantly impact its electronic properties. The electron-withdrawing nature of these halogens would likely lower the energy levels of both the HOMO and LUMO, potentially leading to a blue-shift in the absorption and emission spectra compared to unsubstituted quinoxaline. The specific positions of the substituents also play a crucial role in determining the nature of the electronic transitions.
A hypothetical table summarizing the predicted spectroscopic data for this compound is shown below.
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -3.0 eV |
| HOMO-LUMO Gap | 3.5 eV |
| Maximum Absorption Wavelength (λmax) | 350 nm |
| Main Electronic Transition | HOMO -> LUMO |
| Oscillator Strength | 0.8 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations.
Simulation of Charge Transport Pathways in Quinoxaline-Based Systems
The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the constituent materials. beilstein-journals.org Computational simulations provide a powerful tool to investigate charge transport pathways at the molecular level. beilstein-journals.org For quinoxaline-based systems, which are often utilized for their electron-transporting capabilities, these simulations are particularly important. beilstein-journals.org
The charge transport in organic materials is typically modeled as a hopping process between adjacent molecules in the solid state. The rate of this hopping is dependent on two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy associated with the charge transfer process. Quantum chemical calculations can be used to compute these parameters for a pair of molecules.
In the context of this compound, simulations would first involve predicting the molecular packing in the solid state, often accomplished through crystal structure prediction methods. Once a likely packing arrangement is determined, the electronic couplings between neighboring molecules can be calculated. The strong electron-withdrawing character of the dibromo and difluoro substituents is expected to result in a low-lying LUMO, making the material a good candidate for n-type (electron) transport. beilstein-journals.org Theoretical studies on similar quinoidal thiophene (B33073) derivatives have shown that the connection style and intermolecular interactions significantly affect molecular packing and, consequently, charge transport properties. nih.gov
The simulation of charge transport pathways often employs kinetic Monte Carlo methods, which use the calculated hopping rates to simulate the movement of charge carriers through a simulated portion of the material under the influence of an electric field. This allows for the prediction of charge carrier mobilities, a critical performance metric for electronic materials.
Molecular Dynamics Simulations for Self-Assembly Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing insights into processes such as self-assembly. nih.govbrandeis.edu The ability of molecules to self-assemble into well-ordered structures is crucial for the performance of many organic electronic devices, as the degree of order significantly impacts charge transport.
For this compound, MD simulations could be employed to investigate its potential to form ordered aggregates or thin films. These simulations would model a system containing a large number of molecules and track their movements and interactions over time. The interactions between molecules are described by a force field, which includes terms for bonded and non-bonded interactions.
The simulations could reveal whether the molecules tend to stack in a particular orientation, such as the co-facial π-stacking that is often beneficial for charge transport. The bromine and fluorine substituents would play a significant role in the intermolecular interactions, potentially leading to specific halogen bonding or dipole-dipole interactions that could drive the self-assembly process. By analyzing the trajectories of the molecules from the MD simulation, researchers can characterize the resulting structures and understand the driving forces behind the self-assembly. This understanding is invaluable for designing processing conditions that promote the formation of highly ordered and electronically favorable morphologies.
Application As a Core Building Block in Advanced Organic Electronic Materials Research
Design Principles for Electron-Deficient Moieties in Conjugated Polymers
The performance of donor-acceptor (D-A) conjugated polymers is highly dependent on the electronic characteristics of their constituent monomers. Electron-deficient moieties are crucial for lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn influences the polymer's bandgap, absorption spectrum, and charge transport properties. The introduction of fluorine atoms into the quinoxaline (B1680401) core is a well-established strategy to enhance its electron-accepting nature due to fluorine's high electronegativity. This modification effectively reduces the HOMO and LUMO energy levels of the resulting conjugated polymers with minimal steric hindrance. nih.gov
Integration of 2,3-Dibromo-5,8-difluoroquinoxaline Units into Polymer Backbones
The presence of two bromine atoms at the 2 and 3 positions of the 5,8-difluoroquinoxaline (B13636313) core provides reactive sites for various cross-coupling reactions, most notably the Suzuki and Stille coupling reactions. These reactions are instrumental in polymerizing this compound with a variety of electron-donating co-monomers to create D-A conjugated polymers. The choice of the donor co-monomer and the polymerization conditions allows for precise control over the final polymer's molecular weight, solubility, and solid-state morphology.
For instance, copolymers have been synthesized by reacting this compound with various electron-rich units like benzodithiophene (BDT). The resulting polymers exhibit tailored optoelectronic properties suitable for applications in organic solar cells and field-effect transistors.
Impact of Quinoxaline Substitution on Polymer Electronic Properties
The incorporation of the this compound unit significantly impacts the electronic properties of the resulting polymers. The strong electron-withdrawing nature of the difluorinated quinoxaline moiety leads to a significant reduction in both the HOMO and LUMO energy levels of the polymer. nih.gov This is advantageous for organic solar cells as it can lead to a higher open-circuit voltage (Voc).
Furthermore, the substitution pattern on the quinoxaline ring influences the polymer's backbone conformation. The presence of bulky substituents can induce a more twisted conformation, which can affect intermolecular packing and charge transport. nih.gov Conversely, careful design of the polymer backbone can lead to more planar structures, facilitating stronger intermolecular π-π stacking and improved charge carrier mobility.
The effect of fluorine substitution on the electronic properties of quinoxaline-based polymers is summarized in the table below.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| PBCl-MTQF | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | -5.14 | -3.38 | 1.76 |
Data sourced from a study on two-dimensional D-A type polymers with fluorine and cyano substituents on the quinoxaline unit. nih.gov
Small Molecule Donors and Acceptors in Organic Photovoltaic Research
In addition to polymers, this compound serves as a valuable core for the synthesis of small molecule donors and acceptors for organic solar cells. Small molecules offer advantages over polymers, including well-defined molecular structures, definite molecular weights, and ease of purification, which can lead to better batch-to-batch reproducibility in device performance.
Rational Design of this compound-Containing Small Molecules
The rational design of small molecules incorporating the this compound core involves the strategic attachment of electron-donating or electron-accepting end-capping groups to modulate the molecule's electronic properties and absorption characteristics. For instance, attaching strong electron-donating groups can lead to molecules with a pronounced intramolecular charge transfer (ICT) character, which is beneficial for light absorption in the visible and near-infrared regions.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the HOMO/LUMO energy levels and absorption spectra of designed molecules before their synthesis. This computational pre-screening helps in identifying promising candidates for high-performance organic solar cells.
Role of Peripheral Substituents on Molecular Interactions and Morphology
The peripheral substituents attached to the this compound core play a crucial role in determining the intermolecular interactions and the morphology of the active layer in an organic solar cell. Bulky side chains are often introduced to improve the solubility of the small molecules in common organic solvents, which is essential for solution-based device fabrication.
Moreover, the nature of the peripheral groups can influence the molecular packing in the solid state. Strong intermolecular interactions can lead to the formation of well-ordered crystalline domains, which can facilitate efficient charge transport. However, excessive aggregation can also be detrimental to device performance by creating large, irregular domains that hinder charge separation and transport. nih.gov Therefore, a balance between solubility and intermolecular packing is crucial for achieving high-performance devices.
Development of Narrow Bandgap Polymers for Optoelectronic Devices
The development of narrow bandgap polymers is a key area of research in organic electronics, as these materials can absorb a larger portion of the solar spectrum, leading to higher short-circuit currents (Jsc) in organic solar cells. The strong electron-accepting nature of the this compound unit makes it an excellent building block for the synthesis of narrow bandgap polymers.
By copolymerizing this compound with strong electron-donating monomers, it is possible to create polymers with significant ICT character and, consequently, a low optical bandgap. The energy levels and bandgaps of such polymers can be further fine-tuned by modifying the structure of the donor co-monomer or by introducing additional electron-withdrawing or electron-donating substituents on the polymer backbone.
The table below presents the electronic properties of two novel fused quinoxaline-containing monomers designed as building blocks for narrow-bandgap polymers.
| Monomer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |
| M1 | -5.83 | -2.96 | 2.87 | 2.79 |
| M2 | -5.83 | -2.98 | 2.85 | 2.88 |
Data for two new fused quinoxaline-containing monomers, M1 (2,3-bis(9-(2-decyltetradecyl)-9H-carbazol-3-yl)dithieno[3,2-f:2'3'-h]quinoxaline) and M2 (2,5-di(nonadecan-3-yl)bis nih.govresearchgate.netthiazolo[4,5-a:5',4'-c]bisthieno[3,2-h:2',3'-j]phenazine), synthesized for photovoltaic applications.
Other Potential Applications in Materials Science
Beyond its established role in the active layers of organic electronic devices, the this compound moiety serves as a foundational component for a variety of other advanced materials. Its rigid, electron-deficient aromatic structure can be leveraged to synthesize high-performance polymers with exceptional thermal stability, mechanical strength, and specific dielectric properties. These characteristics open avenues for applications in areas such as microelectronics, aerospace, and advanced composites.
Research into related heterocyclic polymer systems demonstrates the potential for developing materials with superior performance profiles. For instance, fluorinated poly(phenylquinoxaline-amide)s have been synthesized that exhibit high thermal stability, with decomposition temperatures exceeding 400°C. kpi.ua These polymers are readily soluble in polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF), which is a significant advantage for processing. kpi.ua Once processed into films, they display excellent mechanical properties, including high tensile strength, making them suitable for demanding applications where durability is critical. kpi.ua
Furthermore, the incorporation of fluorine atoms, a key feature of this compound, is instrumental in achieving low dielectric constants in derived polymers. kpi.ua Poly(phenylquinoxaline-amide) films have demonstrated dielectric constant values in the range of 3.4–3.9. kpi.ua Materials with low dielectric constants are highly sought after for use as insulating layers in microelectronic components, where they help to reduce signal delay and power consumption. The ability to form smooth, pinhole-free thin films via solution processing further enhances their suitability for such applications. kpi.ua
The versatility of the quinoxaline structure also allows for the synthesis of copolymers with carefully tuned properties. By reacting quinoxaline-based monomers with various comonomers, researchers can create materials with a balance of solubility, thermal resistance, and specific electronic characteristics. case.edu For example, copolymers incorporating pyrazino[2,3-g]quinoxaline have shown decomposition onset temperatures between 290–343°C, indicating robust thermal properties suitable for electronic devices that operate at elevated temperatures. case.edu The good solubility of these copolymers in common organic solvents like chloroform and toluene facilitates their fabrication into thin films for various material applications. case.edu The development of such processable, high-stability polymers is a significant area of materials science.
Table 1. Properties of Quinoxaline-Containing High-Performance Polymers This table summarizes key thermal, mechanical, and dielectric properties of representative polymers incorporating quinoxaline-type structures, illustrating their potential in advanced materials applications.
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Tensile Strength | Elongation at Break | Dielectric Constant |
| Fluorinated Poly(phenylquinoxaline-amide)s | 260–290°C kpi.ua | > 400°C kpi.ua | 37–80 MPa kpi.ua | 22–55% kpi.ua | 3.4–3.9 kpi.ua |
| Pyrazino[2,3-g]quinoxaline Copolymers | 72–90°C case.edu | 290–343°C case.edu | Not Reported | Not Reported | Not Reported |
Future Research Directions and Emerging Paradigms in Quinoxaline Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The development of scalable and sustainable synthetic routes for 2,3-Dibromo-5,8-difluoroquinoxaline is paramount for its widespread application. Traditional methods often rely on harsh reaction conditions and expensive catalysts. Future research will likely focus on green chemistry principles to minimize environmental impact and production costs. One of the most common methods for synthesizing quinoxaline (B1680401) moieties is the condensation reaction between 1,2-diamine and 1,2-dicarbonyl compounds. nih.gov
Emerging research is exploring the use of microdroplet reactions to screen for optimal synthesis conditions for quinoxaline derivatives. nih.gov This high-throughput screening method has demonstrated a significant improvement in reaction yields and a drastic reduction in reaction times to mere seconds. nih.gov For instance, the use of a methanol-water solvent system (v:v = 1:1) has been identified as providing the best conversion efficiency in microdroplet synthesis of certain quinoxalines. nih.gov Online mass spectrometry monitoring confirms that product formation can be achieved on a microsecond timescale within these microdroplets. nih.gov Such advancements pave the way for more efficient and sustainable production of quinoxaline-based materials.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions and Material Assembly
Understanding the intricate mechanisms of reactions and material formation is crucial for the rational design of new materials. Advanced spectroscopic techniques are becoming indispensable tools for the in-situ monitoring of processes involving quinoxaline derivatives. Techniques such as UV/vis, FT-IR, and fluorescence spectroscopy are routinely used to characterize these compounds. mdpi.com
Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, has proven valuable for monitoring the in-situ generation of reactive intermediates during photochemical processes of quinoxaline derivatives. mdpi.com This technique allows for the detection and quantification of reactive oxygen species and other radical intermediates, providing insights into complex reaction mechanisms. mdpi.com Furthermore, the integration of various in-situ spectroscopic and analytical techniques can offer a comprehensive understanding of particle formation across different size and time scales, from the molecular to the micrometer level. researchgate.net The development of ultrafast spectroscopy now enables the observation of molecular and electronic dynamics on the femtosecond timescale, offering unprecedented insights into chemical reactions and material properties. spectroscopyonline.com
| Spectroscopic Technique | Application in Quinoxaline Research | Key Insights |
| UV/vis & Fluorescence Spectroscopy | Characterization of electronic properties | Provides information on absorption and emission maxima. mdpi.com |
| FT-IR Spectroscopy | Identification of functional groups | Confirms molecular structure and transformations. mdpi.com |
| EPR Spectroscopy | In-situ monitoring of photoreactions | Detects and quantifies radical intermediates. mdpi.com |
| Mass Spectrometry (in microdroplets) | High-throughput reaction screening | Enables rapid optimization of synthesis conditions. nih.gov |
| Ultrafast Spectroscopy | Observation of rapid dynamics | Reveals real-time molecular and electronic processes. spectroscopyonline.com |
Rational Design of Multi-Functionalized Quinoxaline Derivatives
The versatility of the this compound core lies in the ability to introduce a wide array of functional groups at the 2 and 3 positions through cross-coupling reactions. This opens up avenues for the rational design of multi-functionalized quinoxaline derivatives with tailored electronic, optical, and self-assembly properties. The strategic placement of different substituents allows for fine-tuning of the molecule's frontier molecular orbitals, leading to materials with desired band gaps and charge transport characteristics.
Future research will focus on creating complex molecular architectures with programmed functionalities. This includes the synthesis of donor-acceptor type molecules for organic electronics, fluorescent probes for biological imaging, and self-assembling materials for nanotechnology. The insights gained from advanced spectroscopic studies will play a crucial role in informing the design of these next-generation materials.
Integration with Machine Learning and Artificial Intelligence for Accelerated Materials Discovery
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. rsc.org The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling the rapid prediction of material properties and the identification of promising new compounds. rsc.orgresearchgate.net
Unexplored Reactivity and Transformation Pathways of this compound
While the Suzuki and Stille cross-coupling reactions of this compound are well-established, there remains a vast landscape of unexplored reactivity and transformation pathways for this compound. Future research will likely delve into novel catalytic systems and reaction conditions to access previously unattainable molecular structures.
Areas of interest could include the exploration of C-H activation reactions to directly functionalize the quinoxaline core, the development of novel polymerization methods to create well-defined quinoxaline-based polymers, and the investigation of photochemical and electrochemical transformations. Uncovering new reaction pathways will not only expand the synthetic toolbox available to chemists but also lead to the discovery of materials with unprecedented properties and functionalities. The rich chemistry of the quinoxaline scaffold, combined with the unique electronic properties imparted by the fluorine and bromine substituents, makes this compound a fertile ground for future chemical exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
